2,4-Diaminopyrimidine is an organic compound classified as a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms in a six-membered ring, playing crucial roles in various biological processes. 2,4-Diaminopyrimidine is characterized by two amino groups (-NH2) attached to the pyrimidine ring at positions 2 and 4. This compound has emerged as a valuable building block and pharmacophore in scientific research, particularly in the fields of medicinal chemistry, biochemistry, and material science. It serves as a core structure in a variety of biologically active molecules and as a scaffold for exploring new functionalities. []
Further research on the design and synthesis of novel 2,4-diaminopyrimidine derivatives as inhibitors for various enzymes, especially kinases, holds promise for developing new therapeutic agents. []
Efforts to optimize the pharmacological properties of existing 2,4-diaminopyrimidine-based drugs, such as improving their selectivity, potency, and pharmacokinetic profiles, are crucial for enhancing their therapeutic efficacy. [, ]
The unique fluorescent properties of 4-aminophthalimide, a structural analog of 2,4-diaminopyrimidine, open up possibilities for developing sensitive and selective fluorescent probes and sensors for biomolecules, particularly DNA. [, ]
Investigating the use of 2,4-diaminopyrimidine and its derivatives in various material science applications, such as photocatalysis, organic electronics, and supramolecular self-assembly, could lead to new advancements in these fields. []
Further studies are needed to fully understand the role and interactions of 2,4-diaminopyrimidine in various biological systems, particularly its potential impact on metabolic pathways and cellular processes. []
2,4-Diaminopyrimidine is an organic compound that falls within the category of pyrimidine derivatives, characterized by the presence of two amino groups at the 2 and 4 positions of the pyrimidine ring. This compound has garnered attention in various scientific fields due to its potential applications in pharmaceuticals and biochemistry.
2,4-Diaminopyrimidine is classified as a heterocyclic aromatic amine. It is recognized for its role as a structural core in several biologically active compounds, particularly in the development of inhibitors targeting dihydrofolate reductase enzymes.
The synthesis of 2,4-diaminopyrimidine can be achieved through several established methods:
The synthesis often requires specific conditions such as temperature control (e.g., heating at 90 °C) and the use of solvents like dimethyl sulfoxide or tetrahydrofuran to facilitate reactions. The purification of synthesized products typically involves crystallization techniques or chromatography .
The molecular formula of 2,4-diaminopyrimidine is CHN. Its structure features a six-membered pyrimidine ring with two amino groups attached at the 2 and 4 positions.
2,4-Diaminopyrimidine participates in various chemical reactions:
These reactions often require specific catalysts (e.g., palladium-based catalysts) and reaction conditions (e.g., inert atmosphere) to ensure high yields and selectivity.
The mechanism of action for compounds derived from 2,4-diaminopyrimidine often involves inhibition of dihydrofolate reductase enzymes. These enzymes are crucial for DNA synthesis and cellular replication.
Inhibitors based on this scaffold have shown significant activity against various pathogens and cancer cells by disrupting folate metabolism, leading to impaired cell growth .
2,4-Diaminopyrimidine serves several important roles in scientific research:
2,4-Diaminopyrimidine (C₄H₆N₄, molecular weight 110.12 g/mol) exists as a white to off-white crystalline solid under standard conditions. The compound exhibits a melting point range of 143–147°C, indicative of a stable crystalline lattice facilitated by intermolecular hydrogen bonding [6] [10]. Its moderate water solubility (840 g/L at 25°C) arises from the hydrogen-bonding capabilities of the dual amine groups, which also contribute to its amphoteric nature [10]. The compound’s predicted pKa value of approximately 7.08 reflects its ability to exist in both protonated and deprotonated states under physiological conditions, influencing its membrane permeability and target interactions [6].
The molecular structure features hydrogen bond donor (N–H) and acceptor (ring nitrogen atoms) groups arranged in a pattern enabling complementary binding to biological targets. Specifically, the 1-position nitrogen and the 2-position amino group form a key hydrogen-bonding motif critical for anchoring the molecule within enzyme active sites, notably dihydrofolate reductase (DHFR) and focal adhesion kinase (FAK) [5]. Density functional theory calculations predict a molecular density of 1.368 ± 0.06 g/cm³ and a refractive index of 1.46–1.466 [6]. Computational models further predict a boiling point of 401.7 ± 37.0 °C and a flash point of 225.6 ± 13.7 °C, although experimental validation under standard pressure is limited [10].
Table 1: Key Physicochemical Properties of 2,4-Diaminopyrimidine
Property | Value | Reference/Measurement |
---|---|---|
Molecular Formula | C₄H₆N₄ | [4] [10] |
Molecular Weight | 110.12 g/mol | [4] [6] |
Melting Point | 143–147 °C (lit.) | [6] [8] [10] |
Water Solubility (25°C) | 840 g/L | [10] |
Predicted Density | 1.368 ± 0.06 g/cm³ | [6] |
Predicted pKa | 7.08 ± 0.10 | [6] |
Boiling Point (Predicted) | 401.7 ± 37.0 °C | [10] |
Flash Point (Predicted) | 225.6 ± 13.7 °C | [10] |
The scientific exploration of 2,4-diaminopyrimidine derivatives originated in the pioneering work of Gertrude Elion and George Hitchings during the late 1940s. Their systematic investigation into nucleic acid antagonists initially aimed to develop anticancer agents but unexpectedly revealed potent interference with folic acid utilization pathways. This paradigm shift established the scaffold's role as folate antagonists rather than thymine mimics as originally hypothesized [2]. A pivotal milestone emerged in the 1950s-1960s with the identification of dihydrofolate reductase (DHFR) as the specific enzymatic target for 2,4-diaminopyrimidine derivatives like trimethoprim and pyrimethamine. This discovery elucidated the molecular basis for their antimicrobial and antiparasitic activities [2].
The 1960s witnessed the clinical translation of this research with the introduction of trimethoprim (TMP) in combination with sulfamethoxazole (as co-trimoxazole). This synergistic combination, leveraging sequential blockade of the folate pathway, became one of the most successful antibacterial therapies historically [2]. Subsequent decades focused on structural optimization to broaden the therapeutic scope. Brodimoprim emerged as a clinically validated derivative in the 1990s, demonstrating efficacy in once-daily monotherapy regimens, while tetroxoprim (a trimethoprim analog) combined with sulfadiazine offered alternative therapeutic options [2].
The 21st century marked a significant expansion of research beyond infectious diseases. Landmark developments included:
Table 2: Historical Milestones in 2,4-Diaminopyrimidine Research
Time Period | Milestone Achievement | Key Compound(s) |
---|---|---|
Late 1940s | Discovery of folate antagonism (vs. thymine antagonism) | Early analogs |
1958-1965 | Identification of DHFR as primary target | Pyrimethamine, Trimethoprim |
1960s | Introduction of trimethoprim-sulfamethoxazole combination | Co-trimoxazole |
1972 | Approval of trimethoprim monotherapy | Trimethoprim |
1990s | Clinical validation of brodimoprim monotherapy | Brodimoprim |
Early 2000s | Development of TAE-226 as FAK inhibitor | TAE-226 |
2011 | Identification as SNSR4 antagonists | Tool compounds |
2014 | Advancement of JNJ 39758979 to Phase II trials | JNJ 39758979 |
2024 | Rational design of antimycobacterial derivatives | Compound 8 |
The 2,4-diaminopyrimidine nucleus serves as a versatile molecular platform in rational drug design, primarily due to its dual role as a hydrogen-bonding motif and its capacity for extensive structural modification. Its most prominent application lies in the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide biosynthesis. The scaffold’s ability to mimic the pteridine ring of dihydrofolate enables competitive binding within the DHFR active site. Crucially, strategic substitution, particularly at the 5-position, confers species selectivity—pyrimethamine (5-(4-chlorophenyl)-derivative) exhibits high affinity for Plasmodium DHFR, while trimethoprim (5-(3,4,5-trimethoxybenzyl)-derivative) selectively targets bacterial isoforms [2]. Recent research leverages structural biology and computational chemistry to design novel derivatives active against resistant and intractable pathogens. A 2024 study employed structure-guided design based on the malarial DHFR inhibitor P218 to develop compound 8, featuring optimized 5-substituents. This derivative demonstrated potent inhibition of purified DHFR enzymes and whole-cell activity against clinically challenging nontuberculous mycobacteria (NTM), including Mycobacterium avium and Mycobacterium abscessus, highlighting the scaffold's ongoing utility against emerging pathogens [3].
Beyond antimicrobial applications, the scaffold has proven instrumental in developing anticancer therapeutics, particularly targeting protein kinases. Its ability to occupy the adenine-binding pocket of ATP-dependent kinases underpins this utility. In focal adhesion kinase (FAK) inhibition, the 2,4-diaminopyrimidine core forms critical hydrogen bonds with the kinase hinge region: the ring nitrogen at N1 bonds with Cys502, while the 2-amino group interacts with the backbone carbonyl of Glu500. This binding mode, first characterized for TAE-226, has guided the development of numerous clinical candidates. Recent innovations include derivatives like MY-1576 (8b), incorporating urea moieties to enhance FAK affinity and cellular potency. MY-1576 demonstrates low-nanomolar FAK inhibition, effectively suppressing proliferation and migration in esophageal squamous cell carcinoma (ESCC) models by blocking FAK-mediated signaling and activating the tumor-suppressive Hippo pathway [5]. Parallel efforts yielded dual FAK/ALK inhibitors like CT-707 (Conteltinib), showcasing the scaffold’s adaptability to target multiple kinases [5].
The scaffold’s versatility extends to modulating G-protein coupled receptors (GPCRs). Intensive structure-activity relationship (SAR) studies on 6-alkyl-2,4-diaminopyrimidines identified critical determinants for histamine H4 receptor antagonism: optimal chain length at the 6-position (e.g., propyl or butyl groups) and specific amine substitutions at the 2- and 4-positions. This work culminated in JNJ 39758979, a potent and selective H4 antagonist that advanced to Phase II trials for inflammatory conditions. Although development halted due to safety concerns, it validated the scaffold's potential in immunomodulation [9]. Similarly, exploration of the diamino pyrimidine core led to the identification of tool compounds acting as SNSR4 (MrgX4) antagonists, suggesting potential applications in pain management pathways [7]. These diverse applications underscore the 2,4-diaminopyrimidine scaffold’s enduring significance as a cornerstone of modern medicinal chemistry efforts across therapeutic domains.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7